molecular formula C8H6FIO3 B13923963 Methyl 3-fluoro-4-hydroxy-5-iodobenzoate

Methyl 3-fluoro-4-hydroxy-5-iodobenzoate

Cat. No.: B13923963
M. Wt: 296.03 g/mol
InChI Key: FJNJRYPFAZXKNX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydroxy-5-iodobenzoate is a halogenated benzoate derivative featuring a fluorine atom at position 3, a hydroxyl group at position 4, and an iodine atom at position 5 on the aromatic ring. Its molecular formula is C₈H₆FIO₃, with a molecular weight of 328.04 g/mol.

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

methyl 3-fluoro-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H6FIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3

InChI Key

FJNJRYPFAZXKNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-hydroxy-5-iodobenzoate typically involves the esterification of 3-fluoro-4-hydroxy-5-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-fluoro-4-oxo-5-iodobenzoate.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, forming methyl 3-fluoro-4-hydroxybenzoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of methyl 3-fluoro-4-hydroxy-5-azidobenzoate or methyl 3-fluoro-4-hydroxy-5-cyanobenzoate.

    Oxidation: Formation of methyl 3-fluoro-4-oxo-5-iodobenzoate.

    Reduction: Formation of methyl 3-fluoro-4-hydroxybenzoate.

Scientific Research Applications

Methyl 3-fluoro-4-hydroxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing novel compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and iodine atoms can enhance the compound’s interaction with biological targets.

    Medicine: Explored for its potential use in drug development. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and physicochemical properties of Methyl 3-fluoro-4-hydroxy-5-iodobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features
This compound C₈H₆FIO₃ 328.04 3-F, 4-OH, 5-I Combines iodine (heavy atom) with hydroxyl group; potential for hydrogen bonding.
Methyl 3-bromo-4-fluoro-5-hydroxybenzoate C₈H₅BrFIO₃ 354.94 3-Br, 4-F, 5-OH Bromine substitution increases molecular weight; lacks iodine’s steric effects.
Ethyl 3-bromo-4-fluoro-5-iodobenzoate C₉H₇BrFIO₂ 396.96 3-Br, 4-F, 5-I (ethyl ester) Ethyl ester group alters solubility and metabolic stability compared to methyl.
Methyl 2-amino-3-fluoro-5-iodobenzoate C₈H₇FINO₂ 295.05 2-NH₂, 3-F, 5-I Amino group enhances nucleophilicity; distinct substitution pattern.
Methyl 3-Bromo-5-fluoro-4-iodobenzoate C₈H₅BrFIO₂ 358.93 3-Br, 5-F, 4-I Halogen positions differ; bromine and iodine may compete in reactions.

Key Observations :

  • Iodine vs.
  • Hydroxyl Group: The 4-OH group enables hydrogen bonding, improving solubility and binding affinity compared to non-hydroxylated analogs like Methyl 3-Bromo-5-fluoro-4-iodobenzoate .
  • Ester Group : Ethyl esters (e.g., Ethyl 3-bromo-4-fluoro-5-iodobenzoate) exhibit slower hydrolysis rates than methyl esters, affecting pharmacokinetics .

Mechanistic Insights :

  • Antimicrobial Activity : Iodine’s large atomic radius may disrupt bacterial membrane integrity, while fluorine’s electronegativity enhances metabolic stability .
  • Enzyme Inhibition: The hydroxyl group in this compound could act as a hydrogen bond donor, mimicking natural substrates in enzyme active sites .

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